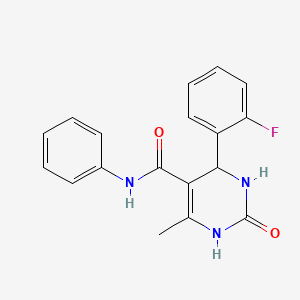
4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O2 and its molecular weight is 325.343. The purity is usually 95%.
BenchChem offers high-quality 4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- Sodium Hydrogen Sulfate as a Catalyst : Sodium hydrogen sulfate was used as a non-toxic, inexpensive catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides through a three-component reaction. This method provided moderate to high yields, showcasing an efficient synthesis process for similar compounds (Gein, Zamaraeva, & Dmitriev, 2018).
Biological Applications
- Antitubercular Activity : A class of dihydropyrimidines showed significant in vitro antitubercular activity against Mycobacterium tuberculosis, with certain compounds exhibiting higher potency than standard drugs like isoniazid (Trivedi et al., 2010).
- Antifungal Properties : 6-Aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, synthesized through a three-component reaction, demonstrated notable antifungal activity against Candida albicans (Zamaraeva, Odegova, Fedotov, Tomilov, & Gein, 2015).
- Anticancer Potential : Compounds synthesized as 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters showed considerable antimicrobial and anticancer properties. Some of these compounds were more potent than standard drugs against specific cancer cell lines (Sharma et al., 2012).
Pharmacological Screening
- Antidiabetic Screening : Novel dihydropyrimidine derivatives were synthesized and evaluated for antidiabetic activity using the α-amylase inhibition assay. This study contributes to the development of potential antidiabetic agents (Lalpara et al., 2021).
Structural and Molecular Analysis
- Crystal Structure Analysis : The molecular structure of a similar compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was analyzed using X-ray diffraction. This study provided insights into the molecular conformation and interactions stabilizing its structure (Rajarajeswari, Kumar, & Katrahalli, 2020).
These studies highlight the diverse applications of 4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide and related compounds in the field of medicinal chemistry, particularly in synthesizing potential antitubercular, antifungal, anticancer, and antidiabetic agents, as well as their utility in structural and molecular analysis.
Overview of Scientific Research Applications
The compound 4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been a focus in various scientific research domains, primarily in the synthesis of complex chemical structures and the exploration of its potential as an antitubercular agent.
Synthesis and Chemical Analysis
- Catalyst for Synthesis: Sodium hydrogen sulfate has been utilized as a catalyst for the synthesis of a related compound, N,4-Diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. This method demonstrated moderate to high yields and the use of non-toxic and cost-effective catalysts in the synthesis process (Gein, Zamaraeva, & Dmitriev, 2018).
- Antitubercular Properties: A library of 30 dihydropyrimidines, including compounds structurally similar to 4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis H(37)Rv. Two compounds in this series showed significant antitubercular activity, demonstrating the potential of these compounds in medicinal applications (Trivedi et al., 2010).
- Molecular Structure Analysis: The molecular structure of a similar compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was investigated through single crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Rajarajeswari, Kumar, & Katrahalli, 2020).
作用機序
Target of Action
Similar compounds have been found to inhibit certain types of enzymes or receptors
Mode of Action
It is likely that it interacts with its targets by binding to them, thereby altering their function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell growth and proliferation . The downstream effects of these alterations could include changes in cell behavior and function.
Pharmacokinetics
A study on a similar compound showed that it had a terminal elimination half-life of 736 minutes and plasma clearance values of 0482 L/min/kg . The bioavailability was 60% and 35% after oral and intraperitoneal administration, respectively . These properties could impact the compound’s bioavailability and overall effectiveness.
Result of Action
Similar compounds have been found to have anti-proliferative effects on certain types of cells . This suggests that this compound could potentially have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances could affect the compound’s stability and its ability to interact with its targets
特性
IUPAC Name |
4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-15(17(23)21-12-7-3-2-4-8-12)16(22-18(24)20-11)13-9-5-6-10-14(13)19/h2-10,16H,1H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSJJSQNELFCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2907300.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2907302.png)

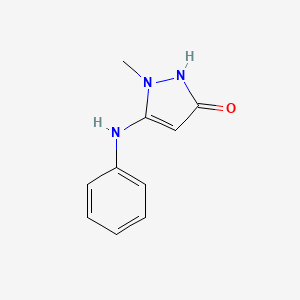

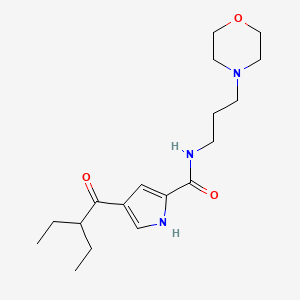
![Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2907308.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2907309.png)
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2907310.png)
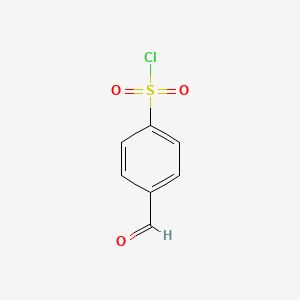
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide](/img/structure/B2907315.png)
![5-Methyl-2-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2907318.png)
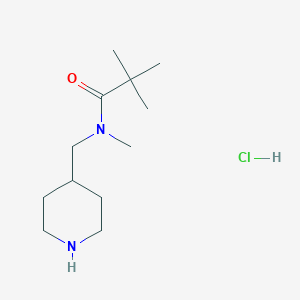
![3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine](/img/structure/B2907321.png)